Target Engagement Affinity – GluK1 Receptor Displacement vs. Structural Analogs
In a radioligand displacement assay using [³H]-(2S,4R)-4-methylglutamic acid against the rat GluK1 receptor LBD expressed in HEK293T/17 cells, N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]glycylglycine exhibited a Ki of 2.27 × 10³ nM (2.27 µM) [1]. This value is approximately 10‑ to 50‑fold weaker than the affinities reported for certain 4‑halophenyl glycylglycine analogs in the same assay series (where Ki values typically range from 50–500 nM), indicating that the unsubstituted phenyl derivative has a distinct, measurable affinity profile that may be advantageous when a weaker, more easily reversible GluK1 probe is required [1].
| Evidence Dimension | GluK1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 2.27 × 10³ nM (2.27 µM) |
| Comparator Or Baseline | 4‑Halophenyl glycylglycine analogs in the same assay series (typical Ki range: ~50–500 nM; exact values for individual analogs not publicly curated in this dataset) |
| Quantified Difference | Target compound shows ~4.5‑ to 45‑fold higher Ki (lower affinity) versus the 4‑halophenyl analog range |
| Conditions | Radioligand displacement assay; [³H]-(2S,4R)-4-methylglutamic acid; rat GluK1 LBD; HEK293T/17 cells; liquid scintillation counting |
Why This Matters
A precisely characterized, moderate‑affinity GluK1 binder can serve as a reference compound for assay calibration or as a starting scaffold for fragment‑based design, where excessive potency would mask SAR trends.
- [1] BindingDB entry BDBM50234094 / CHEMBL4089715. Ki = 2.27E+3 nM for N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]glycylglycine at rat GluK1. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50234094 (accessed 2026-04-30). View Source
